CpIMPDH-IN-C64
Description
Properties
Molecular Formula |
C18H13BrN4OS |
|---|---|
Molecular Weight |
413.29 |
IUPAC Name |
N-(4-Bromophenyl)-2-[2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H13BrN4OS/c19-12-5-7-13(8-6-12)21-16(24)11-23-15-4-2-1-3-14(15)22-17(23)18-20-9-10-25-18/h1-10H,11H2,(H,21,24) |
InChI Key |
GUHIASUSWSGRHY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Br)C=C1)CN2C3=CC=CC=C3N=C2C4=NC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C64; C 64; C-64; CpIMPDH-IN-C64; CpIMPDH IN-C64; CpIMPDH IN C64 |
Origin of Product |
United States |
Discovery and Optimization of Cpimpdh in C64
High-Throughput Screening Initiatives for CpIMPDH Inhibitors
High-throughput screening (HTS) has been a cornerstone in the identification of novel inhibitors of CpIMPDH. These large-scale automated assays allow for the rapid testing of vast libraries of chemical compounds for their ability to inhibit the enzyme's activity. One of the key methodologies employed is a luciferase-based HTS system, which provides a luminescent signal to measure the enzymatic activity of CpIMPDH. nih.gov In one such screening campaign, a library of 1,400 known bioactive compounds was tested, leading to the identification of four initial "hit" compounds. nih.gov
To overcome the challenges of working directly with C. parvum, researchers have also developed innovative screening pipelines. One such approach utilizes a genetically engineered strain of the related parasite Toxoplasma gondii as a surrogate primary screen for CpIMPDH inhibitors. researchgate.netnih.gov This model provides a more tractable system for initial compound testing. Promising candidates from this primary screen are then further evaluated in secondary assays, including a fluorescence-based assay to assess host cell proliferation and an automated high-content imaging assay to directly measure the growth of C. parvum in host cells. researchgate.netnih.gov These multi-step screening funnels have been instrumental in identifying novel chemical scaffolds, such as the 1,2,3-triazole ethers, as potent inhibitors of CpIMPDH. researchgate.netnih.gov
Beyond traditional biochemical and cell-based screens, virtual screening techniques have also been employed to identify new classes of CpIMPDH inhibitors. manuscriptpoint.com These computational methods allow for the in-silico screening of large compound databases to predict their binding affinity to the enzyme's active site, thereby prioritizing compounds for subsequent experimental testing. Furthermore, screening of specialized libraries, such as those containing marine natural products, has yielded unique and potent anti-Cryptosporidium compounds like leiodolide A. cuanschutz.edu
The diverse HTS strategies employed are summarized in the table below:
| Screening Method | Library Type | Key Features | Outcome |
| Luciferase-based assay | Known bioactive compounds | Direct measurement of enzyme activity. | Identification of initial chemical hits. nih.gov |
| Toxoplasma gondii surrogate model | Diverse chemical libraries | In-vivo like screening environment, more tractable than C. parvum. | Identification of compounds with anti-parasitic activity. researchgate.netnih.gov |
| High-content imaging | Hits from primary screens | Automated imaging of parasite growth in host cells. | Quantifies the effect of inhibitors on parasite proliferation. researchgate.netnih.gov |
| Virtual Screening | Computational databases | In-silico prediction of binding affinity. | Identification of novel low molecular weight inhibitors. manuscriptpoint.com |
| Natural Product Screening | Marine compound library | Exploration of novel chemical diversity. | Discovery of potent inhibitors like leiodolide A. cuanschutz.edu |
Identification of CpIMPDH-IN-C64 (C64) as a Lead Compound
Within the broader landscape of CpIMPDH inhibitor discovery, this compound (referred to as C64) emerged as a significant lead compound. Although the precise details of its initial high-throughput screening discovery are not extensively documented in a single seminal publication, it is consistently referenced in the scientific literature as a key, previously described inhibitor. nih.govnih.gov C64 belongs to the benzimidazole (B57391) class of compounds and has been instrumental as a reference compound and a foundational scaffold for further medicinal chemistry optimization. nih.gov
The importance of C64 as a lead compound is underscored by its co-crystallization with the CpIMPDH enzyme. nih.govnih.gov X-ray crystallography studies of the C64-CpIMPDH complex have provided invaluable insights into the molecular interactions that govern its inhibitory activity. These structural studies have revealed that C64 binds in a unique pocket of the enzyme, distinct from where human IMPDH inhibitors typically bind, highlighting a key structural difference that can be exploited for selective drug design. nih.gov The detailed understanding of C64's binding mode has guided the structure-based design of subsequent generations of more potent and selective CpIMPDH inhibitors.
Early Characterization of this compound Inhibitory Potency
Early characterization of this compound established it as a potent inhibitor of the target enzyme. While a specific initial screening IC50 value is not consistently reported across the literature, subsequent studies have confirmed its potent activity. For instance, in comparative studies, C64 is often used as a benchmark against which new compounds are measured. The inhibitory potency of C64 and related compounds has been evaluated against IMPDH enzymes from various species to assess their selectivity.
The table below summarizes the inhibitory profile of C64 and a related compound from a subsequent optimization program, C91, against a panel of IMPDH enzymes. This data highlights the selectivity of these inhibitors for the prokaryotic-like CpIMPDH over human IMPDHs.
| Compound | CpIMPDH | HpIMPDH | BbIMPDH | SpIMPDH | EcIMPDH | TfIMPDH | LdIMPDH | Human IMPDHs |
| C64 | Potent | Active | Active | Less Active | Inactive | Inactive | Inactive | Inactive |
| C91 | IC50 = 8 nM | Active | N/A | Active | Inactive | Inactive | Inactive | IC50 > 10 µM |
Data adapted from a study on the structural determinants of inhibitor selectivity in prokaryotic IMP dehydrogenases. nih.gov Note: "Potent" and "Active" indicate significant inhibitory activity, while "Less Active" and "Inactive" denote reduced or no activity. N/A indicates data not available in the source.
The characterization of C64's inhibitory profile revealed that its binding is noncompetitive with respect to the enzyme's substrate, IMP, and its cofactor, NAD+. nih.gov This mechanism of action, combined with its structural interactions at the dimer interface of the enzyme, provided a solid foundation for the development of new therapeutic candidates against cryptosporidiosis. nih.gov
Molecular Mechanisms of Action of Cpimpdh in C64
Crystallographic Elucidation of Binding Interactions
The precise binding mode of CpIMPDH-IN-C64 has been elucidated through X-ray crystallography. A co-crystal structure of CpIMPDH in complex with its substrate IMP and this compound has been solved (PDB accession code: 3KHJ) nih.gov. This structure reveals that the inhibitor binds in a unique mode compared to inhibitors of human IMPDH nih.gov.
The inhibitor occupies the NAD+ binding site and interacts with residues from two adjacent subunits of the enzyme tetramer nih.govnih.govacs.org. Key interactions that stabilize the binding include a crucial hydrogen bond formed between the amide NH of the inhibitor and the side chain of glutamate 329 (E329) of CpIMPDH nih.gov. The structure also shows that one of the inhibitor's aromatic groups interacts with the hypoxanthine ring of the substrate IMP, while another aromatic portion extends into the adjacent subunit, interacting with the aromatic ring of a tyrosine residue (Tyr358') nih.gov.
Crystallographic data confirm that this compound binds in the cofactor site, which is comprised of both the nicotinamide (B372718) and adenosine (B11128) subsites (often referred to as the A^B-subsite) nih.gov. This pocket is formed by IMP and several key residues, including Ser164, Ala165, Asn191, Gly212–Gly214, the catalytic Cys219, Thr221, Met302, Met308, and Glu329 nih.gov. A critical component of this binding site is Tyr358 from the neighboring subunit (denoted as Tyr358'), which provides a key interaction surface for the inhibitor nih.gov. The specific and unique architecture of this binding pocket in CpIMPDH, which differs significantly from its human counterparts, is the basis for the inhibitor's selectivity nih.gov.
Characterization of Key Residues and Interaction Networks (e.g., Ala165, Tyr358, Glu329)
The selectivity of this compound for the Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH) enzyme over its human counterparts is determined by specific interactions with key amino acid residues that form a unique binding pocket. Structural characterization has identified an "inhibitor minimal structural motif" (IMSM) composed of Alanine-165 (Ala165) and Tyrosine-358 (Tyr358'). nih.gov The prime symbol (') indicates that Tyr358 is contributed by the adjacent monomer of the enzyme, highlighting that the inhibitor binds at the interface between two subunits. nih.gov
This IMSM is a critical factor for inhibitor selectivity. nih.gov The inhibitor circumvents Ala165 and extends into the pocket formed at this subunit interface. nih.gov The interaction with Tyr358' has been shown to be particularly critical for achieving selective inhibition of CpIMPDH. researchgate.net In addition to these core motif residues, Glutamate-329 (Glu329) plays a significant role in an extensive hydrogen-bonding network that stabilizes the inhibitor. For instance, the amide NH of a related inhibitor was observed forming a hydrogen bond with a side chain oxygen atom of Glu329. nih.gov This network also involves other residues such as Threonine-221 (T221) and Serine-354' (S354'). nih.gov The chloro substituent of a similar inhibitor, 8k, makes contact with the side chain of Tyr358', a feature also observed with the bromo substituent of C64. nih.gov
This specific network of interactions, anchored by the Ala165 and Tyr358' motif, provides the structural basis for the compound's potent and selective activity against the parasite enzyme. nih.gov
| Key Residue | Role in Interaction Network | Source |
| Ala165 | Forms part of the "inhibitor minimal structural motif" (IMSM); the inhibitor circumvents this residue to enter the binding pocket. | nih.govnih.gov |
| Tyr358' | The second component of the IMSM, provided by the adjacent monomer. Interaction with this residue is critical for selectivity. | nih.govnih.govresearchgate.net |
| Glu329 | Participates in an extensive hydrogen-bonding network that stabilizes the inhibitor within the active site. | nih.gov |
Distinct Binding Mode Compared to Human IMPDH Inhibitors
This compound and related compounds bind in a different site than the one used by the natural cofactor NAD+ in eukaryotic IMPDHs. nih.gov The most significant divergence is found in the adenosine subsite (A-site) of the NAD+ binding site. researchgate.net this compound was identified in a high-throughput screen targeting this highly diverged NAD+ binding site of the C. parvum enzyme. nih.gov
This distinct binding is largely dictated by the "inhibitor minimal structural motif" (IMSM) of Ala-165 and Tyr-358', which is present in CpIMPDH but not in human enzymes. nih.gov Human IMPDH inhibitors, such as Mycophenolic acid (MPA), operate through different mechanisms and bind to a more conserved region of the enzyme. The unique pocket created at the subunit interface of CpIMPDH, defined by the IMSM, allows for the selective binding of C64 and its analogs, thereby avoiding significant inhibition of the host's (human) IMPDH enzymes. nih.govnih.gov
| Feature | This compound Binding on CpIMPDH | Typical Human IMPDH Inhibitor Binding |
| Binding Site | Binds to a distinct, highly diverged region of the NAD+ cofactor site, specifically the adenosine subsite (A-site). nih.govresearchgate.netnih.gov | Binds to more conserved regions of the enzyme. |
| Key Structural Motif | Interaction is dependent on the "inhibitor minimal structural motif" (Ala165/Tyr358') at the subunit interface. nih.gov | Lacks dependence on the specific Ala165/Tyr358' motif. |
| Basis for Selectivity | Exploits structural differences between the parasite and human enzymes. nih.govresearchgate.net | Generally less selective, or selectivity is achieved through different mechanisms. |
Computational Modeling and Simulation Studies
Molecular Docking Analysis of this compound Binding Conformations
Molecular docking has been a valuable computational tool for understanding and optimizing the binding of this compound and its derivatives. nih.govnih.gov Docking analyses are used to predict the conformation and orientation of a ligand within the binding site of a target protein. bioinformation.net
In the study of C64 and related benzimidazole (B57391) analogs, selected molecules were docked into a CpIMPDH model that was based on the previously determined co-crystal structure of the enzyme with C64. nih.gov These docking studies helped rationalize the structure-activity relationship (SAR) findings. For example, the crystal structure of CpIMPDH with C64 revealed a cavity next to the inhibitor's aniline (B41778) ring, suggesting that bulkier substituents could improve potency. nih.gov Subsequent docking and synthesis of new compounds confirmed this hypothesis. nih.gov Furthermore, the insights from docking were enhanced by Free Energy Perturbation (FEP) calculations, which showed a high correlation with the experimentally observed IC50 values. nih.gov Such computational models provide critical guidance for the rational design of more potent inhibitors. nih.gov
Homology Modeling for Comparative Binding Analysis Across Orthologues
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein (the "target") based on the known structure of a related protein (the "template"). nih.govissaasphil.orgnih.gov This technique is particularly useful for analyzing inhibitor binding across IMPDH enzymes from different organisms (orthologues) where experimental crystal structures may not be available. issaasphil.org
The basis for the selective inhibition of CpIMPDH by compounds like C64 lies in the presence of the Ala165/Tyr358' IMSM. nih.gov Sequence alignments have revealed that this key motif is also present in the IMPDH enzymes of several important bacterial pathogens, including Bacillus anthracis, Campylobacter jejuni, and Clostridium perfringens. nih.gov This suggests that these pathogens should also be sensitive to CpIMPDH-specific inhibitors. Conversely, IMPDH from Vibrio cholerae lacks the IMSM and has been shown to be resistant to these compounds. nih.gov
Homology modeling can be employed to build 3D models of these orthologous IMPDH enzymes using the known CpIMPDH structure as a template. By subsequently docking C64 into these models, researchers can perform a comparative binding analysis. This in silico approach allows for the prediction of inhibitor potency and selectivity across a range of pathogens, helping to prioritize experimental testing and understand the broader spectrum of activity for this class of inhibitors. nih.gov
Structure Activity Relationship Sar of Cpimpdh in C64 Analogs
Systematic Chemical Modifications and Their Impact on Inhibitory Activity
Systematic modifications of the CpIMPDH-IN-C64 scaffold have revealed critical insights into the structural requirements for potent inhibition of CpIMPDH. Researchers have explored substitutions at various positions of the benzimidazole (B57391) core, the thiazole (B1198619) ring, and the anilide moiety, leading to a comprehensive understanding of the SAR.
One of the initial areas of exploration was the anilide substituent. The parent compound, this compound, features a 4-bromoaniline (B143363) group. Modifications to this part of the molecule have shown that both electron-donating and electron-withdrawing groups can influence activity. For instance, replacing the 4-bromo substituent with bulkier groups has been a successful strategy to enhance potency. This was guided by the crystal structure of CpIMPDH in complex with this compound, which revealed a cavity adjacent to the aniline (B41778) ring. This led to the design of analogs with substituents like a 2-naphthyl group, resulting in inhibitors with significantly improved IC50 values.
The thiazole ring has also been a target for modification. Changing the connectivity of the thiazole from a 4-thiazolyl to a 2-thiazolyl or a 5-thiazolyl has been shown to retain or even increase inhibitory activity in several analogs. Furthermore, replacing the thiazole ring with other heterocycles has also yielded potent inhibitors, indicating some flexibility in this region. However, certain heterocyclic substitutions, such as a 2-pyrrolyl or a 2-oxazolyl, have been shown to be detrimental to the activity.
The following interactive table summarizes the impact of various chemical modifications on the inhibitory activity of this compound analogs.
| Compound ID | Modification from this compound | CpIMPDH IC50 (nM) |
| C64 | - | 18 |
| C90 | 4-bromoaniline replaced with 2-naphthylamine (B18577) | 8 |
| C97 | 4-bromoaniline replaced with 2-naphthylamine (different linker) | 7 |
| C10 | 2-thiazolyl connectivity | 13 |
| C14 | 2-thiazolyl connectivity | 18 |
| C61 | 4-thiazolyl connectivity | 28 |
| C67 | 5-thiazolyl connectivity | 22 |
| C65 | Thiazole replaced with 2-pyrrolyl | >1000 |
| C69 | Thiazole replaced with 2-oxazolyl | >1000 |
Note: The IC50 values are approximate and compiled from various research findings for comparative purposes.
Importance of Specific Structural Moieties for Potency and Selectivity
The potency and selectivity of this compound and its analogs are not dictated by a single feature but rather by the concerted action of its core structural components.
The benzimidazole core serves as a crucial scaffold for the inhibitor, positioning the other functional groups for optimal interaction with the enzyme's active site. The thiazole ring, in particular, plays a significant role in the binding of these inhibitors. In the crystal structure, the thiazole ring of this compound is observed to stack perpendicularly against the purine (B94841) ring of the substrate, inosine (B1671953) 5'-monophosphate (IMP). This π-stacking interaction is a key contributor to the binding affinity. The flexibility in the connectivity of the thiazole ring (2-, 4-, or 5-substituted) suggests that the precise orientation of this interaction can be varied to some extent without compromising potency.
The anilide or phenyl moiety extends into a pocket in the adjacent subunit of the homotetrameric CpIMPDH enzyme. This interaction is a major determinant of the inhibitor's selectivity for CpIMPDH over human IMPDHs. Specifically, the bromoaniline moiety of this compound interacts with Tyr358' (where the prime denotes a residue from the adjacent subunit). This tyrosine residue is part of a hydrogen bonding network that is unique to the parasite enzyme. The nature of the substituent on the phenyl ring significantly impacts potency. As mentioned earlier, bulkier substituents that can better occupy the adjacent cavity lead to more potent inhibitors. This highlights the importance of hydrophobic and van der Waals interactions in this region for achieving high affinity.
The acetamide (B32628) linker connects the benzimidazole-thiazole core to the anilide moiety. While seemingly a simple linker, it plays a crucial role in the inhibitor's binding. The amide nitrogen of the acetamide linker is positioned to potentially form a hydrogen bond with the surrounding residues, contributing to the stability of the enzyme-inhibitor complex. This hydrogen bonding network can involve residues such as Glu329, Ser354, and Thr221. The conformational flexibility of the acetamide linker allows the inhibitor to adopt the optimal geometry for binding within the active site.
Through extensive SAR and structural studies, an "Inhibitor Minimal Structural Motif" (IMSM) for this class of CpIMPDH inhibitors has been proposed. This motif comprises the essential structural features required for potent and selective inhibition. The key components of the IMSM include:
A heterocyclic system (like benzimidazole-thiazole) capable of π-stacking with the IMP purine ring.
A linker (like the acetamide group) to correctly orient the two main aromatic systems.
A second aromatic moiety (like the anilide group) that can extend into the pocket of the adjacent subunit and interact with key residues, particularly Tyr358'.
The presence of this motif is a strong predictor of inhibitory activity against CpIMPDH.
Correlations Between Crystallographic Data and SAR Findings
The development of this compound analogs has been significantly guided by crystallographic studies. The co-crystal structure of CpIMPDH with IMP and this compound has provided a detailed atomic-level view of the inhibitor's binding mode, rationalizing many of the observed SAR trends.
For instance, the crystallographic data clearly showed the π-stacking interaction between the thiazole ring and the IMP purine ring, explaining the importance of this moiety. It also revealed the presence of a cavity near the anilide ring, which directly led to the hypothesis that larger substituents at this position would enhance potency. The subsequent synthesis and testing of analogs with bulkier groups, such as the 2-naphthyl group in C90 and C97, confirmed this hypothesis with a significant increase in inhibitory activity.
Furthermore, the crystal structures have been instrumental in understanding the basis of selectivity. By comparing the inhibitor binding pocket of CpIMPDH with that of human IMPDHs, researchers have identified key residue differences that are exploited by these inhibitors. The interaction with Tyr358' in the adjacent subunit is a prime example of a selective interaction that is not possible in the human enzymes. This structural insight is invaluable for the design of new inhibitors with improved selectivity profiles, minimizing potential off-target effects. The continuous feedback loop between SAR studies and X-ray crystallography has been a powerful engine for the optimization of this important class of antiparasitic agents.
Compound Names Table
| Abbreviation/ID | Full Chemical Name |
| This compound | N-(4-bromophenyl)-2-(2-(1H-benzo[d]imidazol-2-yl)thiazol-4-yl)acetamide |
| IMP | Inosine 5'-monophosphate |
Preclinical Biological Evaluation of Cpimpdh in C64 and Analogs
In Vitro Antiparasitic Activity
The antiparasitic properties of CpIMPDH-IN-C64 have been primarily evaluated against protozoan parasites, particularly those where IMPDH is a validated drug target.
Inhibition of CpIMPDH in Cell-Free Enzymatic Assays
This compound emerged from a structure-activity relationship (SAR) study of benzimidazole-based compounds designed to be potent and selective inhibitors of Cryptosporidium parvum IMPDH (CpIMPDH). nih.gov The parent compound, a benzimidazole (B57391) analog, was identified through a high-throughput screen targeting the NAD+ binding site of CpIMPDH. nih.gov
The crystal structure of CpIMPDH in a complex with IMP and this compound revealed a unique binding mode. The inhibitor extends out of the active site and across a dimer interface into a pocket in the adjacent subunit. nih.gov This structural insight guided the design of more potent analogs. nih.gov For instance, replacing the 4-bromoaniline (B143363) group of this compound with bulkier groups like 2-naphthyl led to analogs with significantly increased potency, exhibiting IC50 values in the low nanomolar range (7–8 nM). nih.gov
Cell-Based Assays Against Parasitic Models (e.g., Toxoplasma gondii/CpIMPDH)
To assess the antiparasitic activity in a cellular context, a genetically modified strain of Toxoplasma gondii was utilized. In this model, the endogenous IMPDH gene was replaced with CpIMPDH, making the parasite's survival dependent on the activity of the Cryptosporidium enzyme. nih.gov This model also allows for the assessment of host cell toxicity as the parasites are cultured in human foreskin fibroblasts. nih.gov
In this T. gondii/CpIMPDH model, this compound demonstrated potent antiparasitic activity, with a sub-micromolar EC50 value of 0.3 ± 0.1 µM. nih.gov Crucially, the compound showed high selectivity, with an EC50 of >23 µM against the wild-type T. gondii strain. This selectivity strongly indicates that the antiparasitic effect is a direct result of CpIMPDH inhibition. nih.gov
Effects on Parasite Proliferation and Survival
The inhibition of CpIMPDH by this compound and its analogs directly impacts the parasite's ability to produce guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, and consequently, for proliferation and survival. nih.gov The sub-micromolar activity of this compound in the T. gondii/CpIMPDH cell-based assay demonstrates its ability to effectively halt parasite proliferation. nih.gov The significant selectivity of the compound for the parasite enzyme over the host counterpart minimizes effects on the host cells, a desirable characteristic for a therapeutic agent. nih.gov
Antibacterial Spectrum of Activity
The evolutionary origin of CpIMPDH from an ε-proteobacterium suggested that inhibitors targeting this enzyme might also be effective against bacterial IMPDHs. nih.govnih.gov This has led to the exploration of this compound and related compounds as potential antibacterial agents.
Inhibition of IMPDH from Diverse Bacterial Species (e.g., M. tuberculosis, B. anthracis, S. aureus, L. monocytogenes)
Research has shown that inhibitors of CpIMPDH can also inhibit IMPDHs from various pathogenic bacteria. nih.gov The susceptibility of bacterial IMPDHs to these inhibitors is largely determined by the presence of a specific structural motif, namely Ala165 and Tyr358 (using CpIMPDH numbering). nih.govnih.gov
CpIMPDH inhibitors have demonstrated activity against IMPDH from several bacterial species, including:
Helicobacter pylori nih.gov
Borrelia burgdorferi nih.gov
Streptococcus pyogenes nih.gov
Bacillus anthracis nih.gov
Staphylococcus aureus nih.gov
Listeria monocytogenes nih.gov
Notably, IMPDH from Escherichia coli, which lacks the key structural motif, is not inhibited by these compounds. nih.gov The potency of inhibition can vary between bacterial species, as seen with S. pyogenes IMPDH, which showed a 40-fold greater IC50 value for a related compound compared to CpIMPDH. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations in Bacterial Cultures
While potent enzymatic inhibition is a prerequisite, effective antibacterial activity also depends on the compound's ability to penetrate the bacterial cell wall and accumulate to a sufficient concentration. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.com
Studies on a range of CpIMPDH inhibitors against B. anthracis revealed that not all potent enzyme inhibitors translate to effective antibacterial agents. nih.gov However, several compounds, including analogs of this compound, did exhibit antibacterial activity against Gram-positive pathogens like B. anthracis, S. aureus, and L. monocytogenes. nih.gov For a set of 106 CpIMPDH inhibitors tested against B. anthracis, 16 compounds showed MIC values of less than or equal to 12 µM. nih.gov
In Vivo Efficacy in Non-Human Animal Models
The transition from in vitro potency to in vivo efficacy is a critical step in the evaluation of any potential therapeutic agent. For inhibitors of Cryptosporidium parvum inosine (B1671953) 5′-monophosphate dehydrogenase (CpIMPDH), this involves assessing their performance in relevant animal models that mimic human cryptosporidiosis.
Research into CpIMPDH inhibitors has validated the enzyme as a viable drug target through successful proof-of-concept studies in animal models. nih.gov The primary model used for these evaluations is the interleukin-12 (B1171171) (IL-12) knockout mouse, which is highly susceptible to C. parvum infection and mimics acute human cryptosporidiosis. nih.govresearchgate.net
In a key study evaluating a series of eight potent and selective CpIMPDH inhibitors, two compounds demonstrated significant antiparasitic activity. nih.govresearchgate.net One of the most effective compounds, P131, showed efficacy comparable to the control drug paromomycin (B158545) when administered once daily. researchgate.netnih.gov Notably, when administered in three daily doses, P131 performed better than paromomycin. nih.govresearchgate.net This successful demonstration of in vivo activity provided crucial validation for CpIMPDH as a target for treating cryptosporidiosis. nih.gov
Another compound, P96, also displayed significant antiparasitic effects in the same mouse model. nih.gov The efficacy of these compounds highlights the potential of this inhibitor class. However, not all potent in vitro inhibitors translate to in vivo success. For instance, a phthalazinone-based inhibitor, which was potent against the enzyme, did not show antiparasitic activity in an initial in vivo assessment, suggesting that further optimization of pharmacokinetic properties is necessary for some inhibitor series to achieve efficacy. nih.gov
The table below summarizes the in vivo antiparasitic activity of selected CpIMPDH inhibitors in the IL-12 knockout mouse model of cryptosporidiosis.
| Compound | Efficacy in IL-12 Knockout Mouse Model | Reference Compound |
| P131 | Equivalent to paromomycin (single daily dose); Superior to paromomycin (three daily doses) | Paromomycin |
| P96 | Significant antiparasitic activity | Paromomycin |
| A110 | Appeared to promote infection | Paromomycin |
This table is based on data from studies evaluating CpIMPDH inhibitors in a mouse model of acute cryptosporidiosis. nih.govresearchgate.net
The in vivo performance of CpIMPDH inhibitors is heavily influenced by their pharmacokinetic properties, particularly their distribution to the site of infection. nih.gov Cryptosporidium parasites infect the brush border epithelial cells of the small intestine, known as enterocytes. nih.gov Therefore, for an inhibitor to be effective, it must reach and accumulate in these specific cells.
Studies analyzing the pharmacokinetic profiles of various CpIMPDH inhibitors have revealed that systemic distribution is not a prerequisite for, and may even be a liability to, in vivo antiparasitic activity. researchgate.netnih.gov The most successful compound in animal studies, P131, was found to have the lowest systemic distribution among the tested inhibitors. nih.govresearchgate.netnih.gov Conversely, it accumulated to high concentrations within the intestinal cells, the primary site of the parasitic infection. researchgate.netnih.gov
In contrast, another inhibitor, A110, which had the highest systemic distribution, did not show efficacy and, intriguingly, appeared to promote the infection. nih.govresearchgate.net This suggests that high plasma concentration is not beneficial and that targeting the compound to the gastrointestinal tract is a more effective strategy. These findings provide a blueprint for the development of future anticryptosporidial therapies, emphasizing the importance of optimizing compounds for high concentration in intestinal tissue rather than for systemic absorption. researchgate.netnih.gov
The following table outlines the correlation between tissue distribution and in vivo activity for representative CpIMPDH inhibitors.
| Compound | Systemic Distribution | Accumulation in Intestinal Cells | In Vivo Antiparasitic Activity |
| P131 | Lowest | High | Significant |
| A110 | Highest | Not specified as high | Appeared to promote infection |
This table illustrates the observed relationship between compound distribution and efficacy in a mouse model of cryptosporidiosis. researchgate.netnih.gov
Mechanisms of Resistance to Impdh Inhibitors
Emergence of Resistance Mutations in Target Enzymes
One of the primary mechanisms of resistance to IMPDH inhibitors is the development of mutations within the gene encoding the IMPDH enzyme itself (guaB in bacteria). These genetic alterations can reduce the binding affinity of the inhibitor to the enzyme, thereby rendering the drug less effective.
Research has shown that inhibitor-resistant strains can emerge readily in vitro. nih.govnih.gov In studies involving Staphylococcus aureus, resistance was traced to specific amino acid substitutions within the cofactor/inhibitor binding site of the SaIMPDH enzyme. nih.govnih.gov These mutations directly interfere with the inhibitor's ability to dock into its target location. While these changes successfully decrease the binding of the inhibitors, they often come at a cost to the enzyme's own catalytic activity. nih.govnih.gov
Similarly, in Mycobacterium tuberculosis, resistance to an IMPDH inhibitor was conferred by a specific point mutation, Y487C, in the IMPDH domain of the GuaB2 enzyme. nih.gov This tyrosine residue was identified as a key point of interaction for the inhibitor; its substitution with cysteine abrogates the drug's binding and inhibitory effect. nih.gov The development of drug-resistant mutations in IMPDH has been observed across various organisms, confirming this as a common resistance strategy. nih.gov
Below is a table detailing specific mutations that have been identified to confer resistance to IMPDH inhibitors in different pathogens.
| Pathogen | Enzyme | Mutation | Site/Domain | Consequence |
| Staphylococcus aureus | SaIMPDH | Multiple | Cofactor Binding Site | Decreased inhibitor binding, reduced catalysis |
| Mycobacterium tuberculosis | GuaB2 | Y487C | IMPDH Domain | Prevents inhibitor binding |
This table provides examples of documented resistance mutations in the IMPDH enzyme.
Bacterial Salvage Pathways as Resistance Mechanisms
A second major route to resistance involves the cell's ability to bypass the need for the de novo guanine (B1146940) synthesis pathway altogether. Many microorganisms possess purine (B94841) salvage pathways that allow them to recycle purine bases (like guanine and xanthine) and nucleosides from their environment to produce the necessary nucleotides. nih.gov When the de novo pathway is blocked by an IMPDH inhibitor, bacteria with efficient salvage pathways can potentially circumvent the inhibition by importing and utilizing external sources of purines. nih.gov
The effectiveness of this resistance mechanism depends on two key factors: the presence of the necessary salvage enzymes (such as phosphoribosyltransferases) and the availability of purines in the host environment. nih.govrsc.org For example, Mycobacterium tuberculosis can be rescued from the effects of IMPDH inhibition if supplemented with high concentrations of guanine. nih.gov However, evidence suggests that within a host infection, the availability of free guanine may be limited, making this salvage pathway less effective in vivo and validating IMPDH as a drug target. nih.govnih.gov
The protozoan parasite Tritrichomonas foetus demonstrates a sophisticated adaptation of this mechanism, where it becomes resistant to IMPDH inhibitors by reconfiguring its salvage pathways to favor the use of xanthine (B1682287) over hypoxanthine. nih.govnih.gov
In contrast, the target organism of CpIMPDH-IN-C64, Cryptosporidium parvum, is particularly vulnerable to IMPDH inhibition because it lacks a de novo purine synthesis pathway and has a very streamlined salvage pathway that relies on salvaging adenosine (B11128) from the host. plos.orgpnas.orgnih.gov This makes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP) by CpIMPDH an essential step for producing guanine nucleotides, with limited alternative routes. plos.orgpnas.org This dependency suggests that resistance via metabolic bypass is less likely to occur in C. parvum compared to many bacteria.
Impact of Resistance on Inhibitor Efficacy
The emergence of resistance, either through target mutation or metabolic bypass, has a direct impact on the efficacy of IMPDH inhibitors. The most direct measure of this is an increase in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microbe. nih.gov Resistance mutations that decrease inhibitor binding mean that a much higher concentration of the drug is required to achieve the same level of enzyme inhibition and antibacterial effect. nih.govnih.gov
A critical concern is whether resistance mutations carry a "fitness cost" to the pathogen, potentially reducing its virulence. However, studies with resistant S. aureus strains found that despite the mutations reducing the catalytic efficiency of the IMPDH enzyme, the virulence of the resistant strains was comparable to that of the wild-type bacteria. nih.govnih.govresearchgate.net This indicates that even if resistance emerges, the pathogen may remain fully capable of causing disease, rendering the inhibitor clinically ineffective against these strains.
Ultimately, the efficacy of an IMPDH inhibitor is dictated by the pathogen's metabolic flexibility. For organisms like C. parvum, which are highly dependent on IMPDH activity, inhibitors are expected to be highly effective. plos.orgpnas.org For bacteria with robust and active purine salvage pathways, the utility of IMPDH inhibitors may be limited, especially in purine-rich environments. Therefore, the success of IMPDH inhibitors as a therapeutic strategy depends on the specific biology of the target pathogen and its capacity to evolve these resistance mechanisms.
Future Research Directions and Therapeutic Potential
Further Optimization Strategies for Potency and Selectivity
While CpIMPDH-IN-C64 is a potent and selective inhibitor, ongoing research aims to further enhance these properties to develop superior clinical candidates.
The co-crystal structure of CpIMPDH with this compound has been instrumental in guiding further optimization efforts. nih.gov The structure revealed that this compound binds in an unprecedented fashion within the NAD⁺ binding site. nih.gov A key finding was the presence of a cavity adjacent to the bromoaniline moiety of the bound inhibitor, which suggested that potency could be enhanced by introducing bulkier substituents at this position. nih.gov
The selectivity of this compound for the parasite enzyme over its human counterparts is attributed to differences in the amino acid residues that form the inhibitor binding pocket. nih.gov Key residues in CpIMPDH, such as Ser22', Pro26', Ala165, Thr221, Glu329, Ser354, and Gly357', are different in human IMPDHs. nih.gov This structural divergence provides a clear basis for the rational design of new analogs with even greater selectivity, minimizing the potential for off-target effects. nih.govnih.gov By focusing on interactions with these unique residues, researchers can systematically modify the inhibitor's structure to maximize affinity for the parasite target while minimizing interaction with the host enzymes. nih.gov
Building on structural insights, researchers have synthesized and tested numerous analogs of the parent compound series to establish a clear structure-activity relationship (SAR). nih.govnih.gov Early modifications showed that replacing a para-methoxy group with chlorine (Cl) or bromine (Br) increased potency by 10-fold and 20-fold, respectively. nih.gov
Subsequent analog development focused on filling the identified cavity in the binding site. This strategy led to the creation of compounds with significantly improved inhibitory activity. nih.gov For instance, replacing the para-substituted aniline (B41778) group with 3,4-dichloroaniline (B118046) (C86) doubled the potency, while using a 2-naphthylamine (B18577) group (C90) increased potency by a factor of eight compared to the mono-substituted analog. nih.gov The most potent inhibitor from this series, C90, exhibited an IC₅₀ of 7.4 nM with a selectivity of over 1000-fold for the parasite enzyme compared to human IMPDH2. nih.gov
| Compound | Modification from Parent Compound | CpIMPDH IC₅₀ (nM) | Selectivity vs. hIMPDH2 |
|---|---|---|---|
| C10 | p-MeO replaced with Cl | Data not specified in nM | >1000-fold |
| C14 | p-MeO replaced with Br | Data not specified in nM | >1000-fold |
| C64 | Thiazole (B1198619) ring at 2-position, bromoaniline group | ~150 nM (Estimated from 20-fold improvement on C14 parent) | >1000-fold |
| C86 | Bromoaniline replaced with 3,4-dichloroaniline | ~75 nM (2x potency of C64) | >1000-fold |
| C90 | Bromoaniline replaced with 2-naphthylamine | 7.4 nM | >1000-fold |
Exploration of Broad-Spectrum Antimicrobial Applications for CpIMPDH Inhibitors
The gene encoding CpIMPDH is believed to have been acquired from a bacterium via lateral gene transfer. nih.govnih.gov This shared evolutionary origin suggests that inhibitors developed for Cryptosporidium may also be effective against bacterial IMPDHs, making them potential candidates for broad-spectrum antibiotics. nih.govnih.gov
A program to repurpose CpIMPDH inhibitors for antibiotic discovery found that many of these compounds were potent inhibitors of IMPDH from Bacillus anthracis (BaIMPDH). nih.gov Further screening of 106 CpIMPDH inhibitors revealed that 16 compounds had a minimum inhibitory concentration (MIC) of 12 μM or less against B. anthracis. nih.gov Notably, three compounds demonstrated antibacterial activity against a panel of Gram-positive pathogens, including B. anthracis, Staphylococcus aureus, and Listeria monocytogenes. nih.gov
Research has also shown that selective inhibitors of CpIMPDH can inhibit the IMPDH enzymes from other pathogenic bacteria such as Helicobacter pylori, Borrelia burgdorferi, and Streptococcus pyogenes. nih.gov Importantly, a second-generation CpIMPDH inhibitor was shown to block the growth of H. pylori, confirming the antibacterial potential of this class of compounds. nih.gov The susceptibility of these diverse bacterial enzymes is defined by a structural motif that is conserved among them but different from human enzymes, suggesting that IMPDH-targeted inhibitors could be developed into a new class of broad-spectrum antibiotics that may spare some commensal bacteria. nih.gov
| Pathogen | Susceptibility to CpIMPDH Inhibitors |
|---|---|
| Bacillus anthracis | Yes |
| Staphylococcus aureus | Yes |
| Listeria monocytogenes | Yes |
| Helicobacter pylori | Yes |
| Borrelia burgdorferi | Yes |
| Streptococcus pyogenes | Yes |
Novel Approaches to Overcome Resistance Mechanisms
The emergence of drug resistance is a significant challenge in antimicrobial therapy. Although specific resistance mechanisms to CpIMPDH inhibitors have not yet been extensively studied, potential strategies to overcome them can be extrapolated from research on other drug classes. researchgate.netnih.gov Common mechanisms of resistance include target modification, enhanced drug efflux, and alterations in metabolic pathways. researchgate.netmdpi.com
Novel approaches to combat resistance could involve:
Combination Therapy : Using CpIMPDH inhibitors in conjunction with drugs that have different mechanisms of action could create a synergistic effect and reduce the likelihood of resistance developing. researchgate.net
Inhibition of Efflux Pumps : If resistance is found to be mediated by efflux pumps, which actively remove the drug from the pathogen, co-administration of an efflux pump inhibitor could restore susceptibility. nih.govmdpi.com
Development of Hybrid Drugs : Designing single molecules that act on multiple targets simultaneously is an emerging strategy to overcome resistance. mdpi.com A hybrid drug could, for example, combine the CpIMPDH inhibitory moiety with a component that disrupts another vital cellular process in the pathogen. mdpi.com
Targeting Alternative Pathways : Since PIs block the primary protein degradation pathway, cells can adapt by upregulating alternative mechanisms like autophagy. mdpi.com Inhibiting these compensatory pathways, for example with histone deacetylase 6 (HDAC6) inhibitors, has proven successful in overcoming resistance to proteasome inhibitors and could be a viable strategy for CpIMPDH inhibitors as well. mdpi.com
Translational Research Pathways for Preclinical Development
Moving a promising compound like an optimized CpIMPDH inhibitor from the laboratory to clinical trials involves a structured translational research pathway. wisc.edudndi.org This process bridges the gap between basic discovery and clinical application and requires rigorous testing and regulatory compliance. nih.govnih.gov
The key stages in the preclinical development of a CpIMPDH inhibitor would include:
Late-Stage Lead Optimization : Finalizing the selection of a clinical candidate based on a comprehensive assessment of its potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and preliminary toxicity profile.
IND-Enabling Toxicology Studies : Conducting formal safety and toxicology studies under Good Laboratory Practice (GLP) guidelines. nih.gov These studies are required by regulatory agencies like the FDA to assess the risk profile of the drug before it can be administered to humans.
Process Chemistry and Manufacturing : Developing a scalable and cost-effective synthesis route for the drug candidate. The drug must be produced under Good Manufacturing Practices (GMP) to ensure its purity, quality, and consistency for clinical trials. nih.gov
Formulation Development : Creating a stable and effective drug formulation (e.g., an oral tablet or suspension) suitable for administration in clinical studies.
Investigational New Drug (IND) Application : Compiling all data from preclinical studies—including pharmacology, toxicology, and manufacturing information—into an IND application for submission to the relevant regulatory authority (e.g., the FDA). wisc.edu Approval of the IND application is required to initiate Phase I clinical trials in human volunteers. dndi.org
This structured preclinical pathway is essential to ensure that a potential new therapy is sufficiently safe and well-characterized before it proceeds to human testing. nih.govresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
